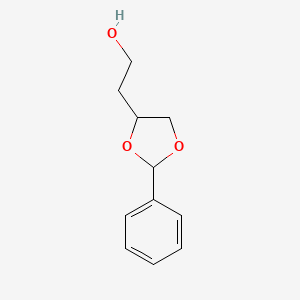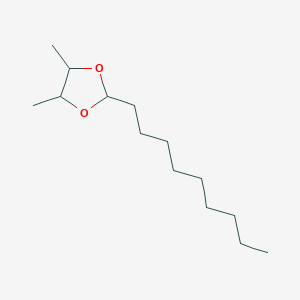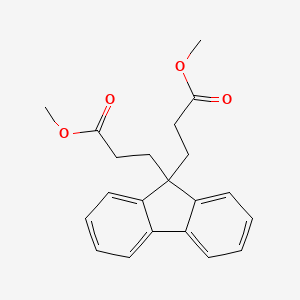![molecular formula C17H19NO4S B14729166 2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate CAS No. 6272-49-7](/img/structure/B14729166.png)
2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate is a chemical compound with the molecular formula C17H19NO4S It is known for its unique structure, which includes a fluorenyl group, an ethyl group, and a sulfate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or other strong acids to facilitate the formation of the sulfate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction could produce fluorenyl ethylamine.
Scientific Research Applications
2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate with DNA, potentially disrupting cellular processes. The sulfate ester may also participate in biochemical reactions, influencing enzyme activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **2-[Ethyl(9H-fluoren-9-yl)methoxy]carbonyl]amino]butanoic acid
- **2-[2-(Fmoc-amino)ethoxy]ethanol
- **(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetamido)methyl acetate
Uniqueness
2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate is unique due to its combination of a fluorenyl group and a sulfate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
6272-49-7 |
|---|---|
Molecular Formula |
C17H19NO4S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[ethyl(9H-fluoren-9-yl)amino]ethyl hydrogen sulfate |
InChI |
InChI=1S/C17H19NO4S/c1-2-18(11-12-22-23(19,20)21)17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,2,11-12H2,1H3,(H,19,20,21) |
InChI Key |
JYJIBNIVPROCIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOS(=O)(=O)O)C1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


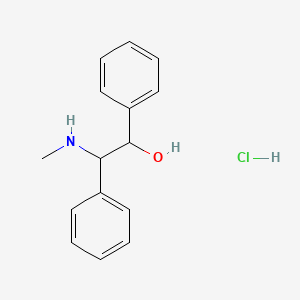

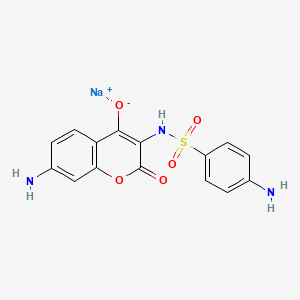

![2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol](/img/structure/B14729122.png)
![2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate](/img/structure/B14729125.png)
![Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate](/img/structure/B14729130.png)
